VU714 oxalate

Kir7.1 inhibition Potassium channel pharmacology Thallium flux assay

VU714 oxalate is the foundational Kir7.1 inhibitor scaffold, essential for validating thallium flux and patch clamp assays. Its defined binding at pore residues E149 and A150 enables differentiation from non-selective Kir blockers. Use as a reference standard to benchmark novel analog potency and selectivity in SAR programs. Procurement ensures experimental reproducibility and accurate pharmacological fingerprinting.

Molecular Formula C24H25ClN2O5
Molecular Weight 456.9 g/mol
Cat. No. B1684063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU714 oxalate
SynonymsVU714 Oxalate;  VU-714 Oxalate;  VU 714 Oxalate; 
Molecular FormulaC24H25ClN2O5
Molecular Weight456.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)CC3=CC(=C4C=CC=NC4=C3O)Cl.C(=O)(C(=O)O)O
InChIInChI=1S/C22H23ClN2O.C2H2O4/c23-20-14-18(22(26)21-19(20)7-4-10-24-21)15-25-11-8-17(9-12-25)13-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-7,10,14,17,26H,8-9,11-13,15H2;(H,3,4)(H,5,6)
InChIKeyKQZAYQSTIYGYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU714 Oxalate: A First-Generation Kir7.1 Potassium Channel Inhibitor for Pharmacological Research


VU714 oxalate (CAS 474625-52-0) is a small-molecule inhibitor of the inward rectifier potassium channel Kir7.1 (KCNJ13), identified as a novel Kir7.1 channel inhibitor through a fluorescence-based high-throughput screen [1]. The compound exhibits an IC50 of 5.6 µM in thallium (Tl+) flux assays, establishing it as a moderately potent probe for studying Kir7.1 channel physiology in vitro . Kir7.1 is a key regulator of melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility during pregnancy [2]. VU714 oxalate serves as a foundational pharmacological tool for investigating these biological processes and represents the parent scaffold from which more potent and selective Kir7.1 inhibitors, such as ML418, were subsequently developed through medicinal chemistry optimization [1].

Why Generic Potassium Channel Inhibitors Cannot Substitute for VU714 Oxalate in Kir7.1-Focused Studies


Indiscriminate substitution of VU714 oxalate with other potassium channel inhibitors—including Kir1.1 (ROMK) blockers, Kir2.x family antagonists, or pan-Kir pore blockers—is scientifically untenable for Kir7.1-targeted investigations. Kir7.1 exhibits distinct pore-lining amino acid composition and biophysical properties relative to other Kir channel subfamilies, meaning that structurally dissimilar inhibitors exhibit widely divergent selectivity profiles [1]. For instance, the Kir1.1 inhibitor VU590 shows only moderate selectivity and cross-reacts with Kir7.1, while Kir2.1-selective agents like ML133 hydrochloride (IC50 = 1.8 µM at pH 7.4) exhibit minimal activity at Kir7.1 [2]. Moreover, VU714 oxalate's unique interaction with pore-lining residues glutamate 149 and alanine 150—identified through site-directed mutagenesis—defines a specific binding determinant that is not conserved across other Kir channel family members [1]. The quantitative evidence presented below demonstrates exactly how VU714 oxalate differs from its closest comparators in potency, selectivity profile, and molecular recognition, enabling informed procurement decisions for Kir7.1-focused research programs.

Quantitative Differentiation of VU714 Oxalate: Comparative Pharmacological Evidence for Kir7.1 Inhibitor Selection


Potency at Kir7.1: VU714 Oxalate vs. Advanced Analog ML418

VU714 oxalate inhibits Kir7.1 with an IC50 of 5.6 µM in thallium (Tl+) flux assays, whereas the medicinal chemistry-optimized analog ML418 achieves sub-micromolar potency with an IC50 of 310 nM (0.31 µM) in the same assay platform [1]. This represents an approximately 18-fold improvement in potency for ML418 relative to the VU714 parent scaffold. Both compounds were evaluated under comparable Tl+ flux assay conditions using the Kir7.1-M125R mutant construct, enabling direct quantitative comparison [2].

Kir7.1 inhibition Potassium channel pharmacology Thallium flux assay IC50 comparison

Selectivity Profile Across Kir Channel Family: VU714 Oxalate vs. Cross-Reactive Inhibitors

VU714 oxalate exhibits a rank-order inhibitory potency across Kir channel subtypes as follows: Kir7.1 (IC50 = 5.6 µM) > Kir4.1 (IC50 = 13 µM) > Kir1.1 (IC50 = 16 µM) > Kir6.2/SUR1 (IC50 = 30 µM) > Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 (all IC50 > 30 µM) . This profile demonstrates at least 5.4-fold selectivity for Kir7.1 over Kir4.1, and at least 17-fold selectivity over Kir1.1, Kir2.x, and Kir3.x subfamilies based on the >30 µM threshold for the latter channels [1]. In contrast, the optimized analog ML418 achieves at least 17-fold selectivity over these same channels while achieving ~18-fold higher potency at Kir7.1 [2]. Cross-study comparison reveals that VU714 oxalate provides a distinct selectivity window—moderate potency coupled with measurable but incomplete selectivity—that differs from both more selective advanced analogs and from non-selective pan-Kir inhibitors such as VU590, which inhibits both Kir1.1 and Kir7.1 with limited discrimination [3].

Kir channel selectivity Off-target profiling Kir7.1 specificity Inward rectifier potassium channels

Molecular Binding Determinants: Residue-Specific Interaction Profile of VU714 vs. Optimized Analogs

Site-directed mutagenesis studies identified glutamate 149 (E149) and alanine 150 (A150) as essential pore-lining amino acid residues determining VU714 activity at Kir7.1 [1]. Mutagenesis of these residues dramatically alters VU714 potency: the Kir7.1-WT-A150S mutation increases IC50 from 1.4 µM to 6.9 µM (approximately 5-fold reduction), while the Kir7.1-M125R–E148Q double mutation (E148 is adjacent to E149 in the pore helix) elevates IC50 to 18.1 µM, representing a >12-fold potency reduction compared to the Kir7.1-M125R control (IC50 = 1.6 µM) [2]. This residue-specific interaction profile defines the molecular recognition signature of the VU714 chemotype and distinguishes it from other Kir channel inhibitors that engage different pore-lining determinants. For context, the optimized analog ML418, which shares the same core pharmacophore scaffold, exhibits enhanced potency while maintaining similar pore-blocking mechanism, confirming that the VU714 scaffold serves as the structural template for this inhibitor class [1].

Site-directed mutagenesis Pore-lining residues Kir7.1 binding site Structure-activity relationship

In Vivo Applicability Gap: VU714 Oxalate vs. CNS-Penetrant Kir7.1 Blocker ML418

VU714 oxalate is primarily characterized as an in vitro pharmacological probe; the published literature contains no reported in vivo pharmacokinetic (PK) data, brain penetration measurements, or efficacy studies for this compound [1]. In contrast, the optimized analog ML418 has been evaluated in vivo following intraperitoneal (IP) administration at 30 mg/kg in mice, demonstrating a Cmax of 0.20 µM, Tmax of 3 hours, and a favorable CNS distribution with a brain-to-plasma ratio (Kp) of 10.9, confirming blood-brain barrier penetration [2][3]. Furthermore, ML418 has been shown in vivo to activate MC4R neurons in the paraventricular nucleus of the hypothalamus, inhibiting food intake and inducing weight loss in animal models . This evidence gap establishes that VU714 oxalate is not validated for in vivo applications, whereas ML418 serves as the current state-of-the-art tool for in vivo Kir7.1 pharmacology studies.

In vivo pharmacology CNS penetration Pharmacokinetics Blood-brain barrier

Commercial Availability and Cost Considerations: VU714 Oxalate vs. Advanced Kir7.1 Inhibitor ML418

VU714 oxalate (CAS 474625-52-0, molecular weight 456.92) is commercially available from multiple vendors including MedChemExpress (Cat. No. HY-120226A), TargetMol (Cat. No. T29144), DC Chemicals (Cat. No. DC11945), ProbeChem (Cat. No. PC-60573), and others [1]. Pricing varies by vendor and quantity; for example, TargetMol lists 100 mg of VU714 oxalate at approximately ¥17,500 [1]. In contrast, ML418 (CAS 1928763-08-9, molecular weight 377.87) is widely available at substantially lower cost—TargetMol offers 100 mg of ML418 for ¥3,890, representing approximately 78% lower cost per 100 mg compared to VU714 oxalate from the same vendor [2]. Both compounds are supplied as solids with purity ≥98% (HPLC) and are soluble in DMSO for stock solution preparation . This cost differential reflects the fact that VU714 oxalate is a specialized first-generation tool compound with lower production volume, whereas ML418 has been more widely adopted and is manufactured at larger scale.

Chemical procurement Cost-effectiveness Vendor comparison Research tool selection

Optimal Research and Industrial Application Scenarios for VU714 Oxalate Based on Quantitative Evidence


In Vitro Kir7.1 Pharmacology Assay Development and Validation

VU714 oxalate is ideally suited as a reference compound for establishing and validating in vitro Kir7.1 assay platforms, including thallium (Tl+) flux assays and patch clamp electrophysiology recordings. Its well-characterized IC50 of 5.6 µM in Tl+ flux assays and 1.4 µM in whole-cell patch clamp provides a reliable positive control for confirming assay sensitivity and reproducibility [1]. The compound's moderate potency allows for robust detection of both inhibitory and potentiating effects from test compounds across a wide concentration range, avoiding the 'floor effects' that may occur with sub-micromolar inhibitors when assessing weak antagonists. Additionally, the defined residue-specific binding profile at E149 and A150 enables researchers to validate that their assay system correctly reports Kir7.1-specific pharmacology rather than off-target Kir channel effects [2].

Structure-Activity Relationship (SAR) Benchmarking for Novel Kir7.1 Inhibitor Development

For medicinal chemistry programs developing next-generation Kir7.1 inhibitors, VU714 oxalate serves as the essential parental scaffold reference. The compound represents the chemotype from which optimized analogs including ML418 were derived through systematic SAR exploration . Procurement of VU714 oxalate enables direct head-to-head comparison of novel analogs against the foundational lead compound, quantifying improvements in potency (fold-shift in IC50 from 5.6 µM toward sub-micromolar range), selectivity (reduction in off-target Kir channel activity relative to the VU714 profile), and molecular recognition (assessment of whether novel analogs engage the same E149/A150 pore-lining determinants) [1][2]. Without VU714 oxalate as a comparator, SAR studies lack a defined baseline for quantifying the magnitude of optimization achieved.

Comparative Kir Channel Subtype Pharmacology Studies

VU714 oxalate's unique selectivity profile—exhibiting measurable activity at Kir4.1 (IC50 = 13 µM) and Kir1.1 (IC50 = 16 µM) while maintaining at least 17-fold selectivity over Kir2.x and Kir3.x subfamilies—makes it particularly valuable for comparative pharmacology experiments across Kir channel subtypes . Researchers can use VU714 oxalate to probe the functional consequences of partial Kir7.1/Kir4.1/Kir1.1 inhibition in native tissues or recombinant co-expression systems, where the compound's graded selectivity provides a pharmacological fingerprint distinct from both highly selective agents (e.g., ML418) and non-selective pan-Kir inhibitors (e.g., VU590) [1][2]. This enables dissection of which Kir channel subtype mediates specific physiological responses in complex biological systems.

Method Development for Kir7.1 Mutagenesis and Binding Site Mapping

The extensive mutagenesis data available for VU714 oxalate—including characterization of wild-type and mutant Kir7.1 constructs (WT IC50 = 1.4 µM; M125R IC50 = 1.6 µM; A150S IC50 = 6.9 µM; E148Q/M125R IC50 = 18.1 µM)—makes this compound an ideal tool for developing and validating site-directed mutagenesis protocols for Kir7.1 structure-function studies . Investigators establishing new Kir7.1 mutagenesis workflows can use VU714 oxalate as a control ligand to confirm that mutant channels retain appropriate pharmacological sensitivity, providing quantitative benchmarks for troubleshooting expression systems and verifying that introduced mutations produce the expected shifts in inhibitor potency [1]. This application is particularly relevant for academic laboratories establishing Kir7.1 research programs and for CROs offering ion channel mutagenesis services.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU714 oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.